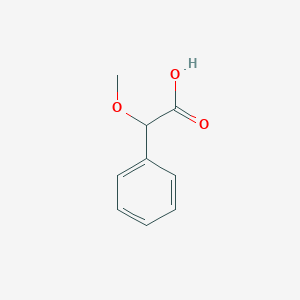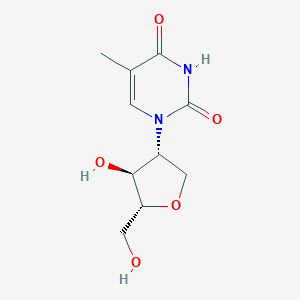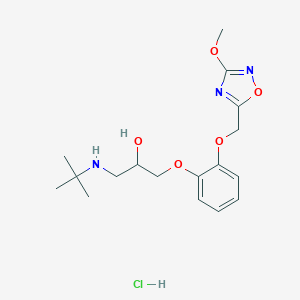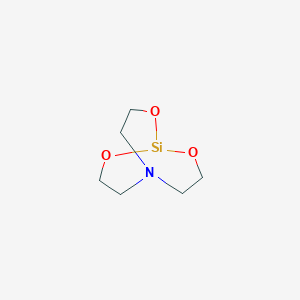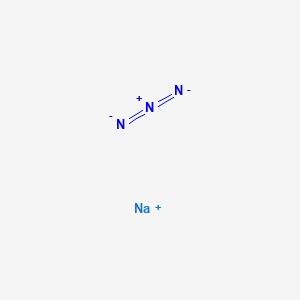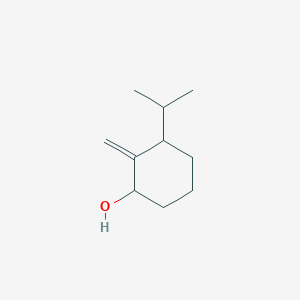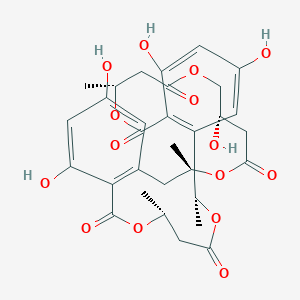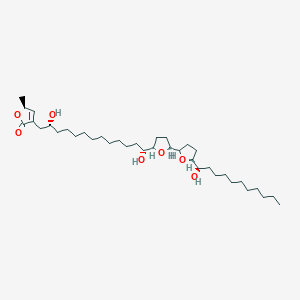
2-Bromostyrene
概要
説明
2-Bromostyrene, with the chemical formula C8H7Br, is an organic compound characterized by a bromine atom attached to a styrene backbone. This colorless liquid is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
作用機序
Target of Action
2-Bromostyrene is a synthetic intermediate used in various chemical reactionsInstead, it is used in chemical synthesis due to its reactivity .
Mode of Action
As a synthetic intermediate, this compound’s mode of action is primarily through its chemical reactivity. The bromine atom on the styrene ring makes it a good electrophile, allowing it to participate in various chemical reactions. For example, it can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
For instance, it can be used to prepare trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene, a compound that could potentially be involved in various chemical reactions .
Pharmacokinetics
Due to its chemical structure, it is likely to have low water solubility and could be absorbed through the skin or lungs if exposed .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds through its reactions with other substances. The specific results depend on the conditions of the reaction and the other reactants involved .
生化学分析
Biochemical Properties
It is known that 2-Bromostyrene can participate in various chemical reactions due to the presence of a bromine atom and a vinyl group . The bromine atom can be replaced by other groups in nucleophilic substitution reactions, and the vinyl group can participate in addition reactions. These properties may allow this compound to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Molecular Mechanism
Given its chemical structure, it could potentially interact with various biomolecules through covalent bonding or intermolecular forces .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromostyrene can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl bromide with formaldehyde in the presence of tris(bipyridine)ruthenium(II) dichloride hexahydrate, potassium carbonate, and triphenylphosphine in acetonitrile under an inert atmosphere and visible light . This method yields this compound with a high purity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of styrene using N-bromosuccinimide (NBS) in the presence of a catalyst such as lithium acetate . This method is favored for its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with halogens and hydrogen halides.
Polymerization: It can be polymerized to form polystyrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Addition Reactions: Reagents such as bromine and hydrogen bromide are used under controlled conditions.
Polymerization: Catalysts like benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include various substituted styrenes.
Addition Reactions: Products include dibromo derivatives.
Polymerization: Products include polystyrene and its derivatives.
科学的研究の応用
2-Bromostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of fire-resistant bromostyrene-crosslinked polyesters.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
2-Bromostyrene can be compared with other similar compounds such as:
β-Bromostyrene: An α,β-unsaturated aromatic halide used in the synthesis of substituted alkenes and acetylenes.
4-Bromostyrene: Another brominated styrene derivative used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other bromostyrene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.
特性
IUPAC Name |
1-bromo-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOCHFYWWVSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27290-16-0 | |
| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040777 | |
| Record name | 2-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2039-88-5, 125904-11-2 | |
| Record name | 2-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125904112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of bromostyrene and dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A96GP6Z5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromostyrene?
A1: this compound has the molecular formula C8H7Br and a molecular weight of 183.05 g/mol.
Q2: Are there any studies on the molecular structure of this compound?
A2: Yes, gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the molecular structure of this compound and its isomer, (E)β-bromostyrene. []
Q3: How does the position of the bromine atom in brominated polystyrene affect its miscibility with conventional polystyrene?
A3: Research shows that the position of bromine substitution on the styrene ring significantly impacts the miscibility of poly(bromostyrene) with polystyrene. Poly(this compound) exhibits a lower critical-solution temperature (LCST) with PS, while poly(4-bromostyrene) shows an upper critical solution temperature (UCST). Interestingly, poly(3-bromostyrene) displays a combined LCST/UCST phase diagram. [] This suggests that ortho substitution may be more favorable for miscibility enhancement in flame-retardant brominated polystyrene blends.
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, this compound effectively undergoes palladium-catalyzed cross-coupling reactions with both primary and secondary amines. This method provides a new approach for synthesizing enamines and imines. [] Notably, the reaction with substituted 2-bromopropenes allows for the regioselective synthesis of isomerizable terminal enamines without double bond isomerization.
Q5: What is a novel application of this compound in material science?
A5: this compound serves as a crucial building block in synthesizing a high-spin and durable polyradical molecule. The process involves polymerizing 4-N,N-Bis(4-methoxy- and -tert-butylphenyl)amino-2-bromostyrene (compound 5) using a palladium-phosphine catalyst, followed by oxidation with a nitrosonium ion. This results in a stable polyradical with potential applications in various fields. []
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Absolutely, this compound acts as a versatile starting material for synthesizing various heterocyclic compounds:
- Isothiochroman-1-thiones: Reacting α-substituted 2-lithiostyrenes (derived from this compound) with carbon disulfide produces 4-substituted isothiochroman-1-thiones. [, ]
- 3,3-Disubstituted phthalides: Reacting α-substituted 2-lithiostyrenes with carbon dioxide, followed by treatment with hydrochloric acid, yields 3,3-disubstituted phthalides. []
- Isochromans: Treating 1-(2-vinylphenyl)propan-2-ols (synthesized from 2-bromostyrenes and epoxides) with hydriodic acid leads to the formation of isochromans. []
- Indoles, Carbazoles, Acridines, and Dibenzozepines: Palladium-catalyzed condensation of this compound and 2-chloroaniline derivatives yields diphenylamine intermediates. Depending on the ligand used in the palladium catalyst, these intermediates can be selectively transformed into indoles, carbazoles, acridines, or dibenzozepines. []
Q7: How does this compound contribute to the synthesis of complex molecules like benzo[e]indolizidines?
A7: this compound plays a key role in the synthesis of enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol, also known as 2,3,5-trihydroxybenzo[e]indolizidine. [] The synthesis involves a 1,3-dipolar cycloaddition of a pyrroline N-oxide to this compound, followed by several steps including isoxazolidine N–O bond reduction and a copper-catalyzed cyclization. This highlights the versatility of this compound in constructing complex molecular frameworks.
Q8: What is the role of this compound in synthesizing tetrahydroquinolines and tetrahydro-1,8-naphthyridines?
A8: this compound serves as a starting point for a modular synthesis of highly functionalized tetrahydroquinolines and a 1,2,3,4-tetrahydro-1,8-naphthyridine. [] This approach involves a 1,3-dipolar cycloaddition of a nitrone to this compound, followed by isoxazolidine N-O cleavage and a copper-catalyzed aromatic N-substitution/cyclization.
Q9: How is this compound utilized in polymer chemistry?
A9: this compound is a key monomer in the synthesis of pseudo-ladderized polystyrenes. This is achieved through palladium-catalyzed polymer direct arylation using poly(this compound) as the prepolymer. [] This method highlights the utility of this compound in constructing complex polymer architectures.
Q10: Can you elaborate on the use of this compound in synthesizing alkenylsilanes and its subsequent application?
A10: this compound plays a crucial role in a palladium-catalyzed disilylation reaction with hexamethyldisilane, leading to the efficient and stereoselective synthesis of diverse alkenylsilanes. [] This methodology accommodates the preparation of disubstituted, trisubstituted, and tetrasubstituted alkenylsilanes. Notably, the tetrasubstituted alkenylsilanes serve as valuable precursors for synthesizing diarylated benzosiloles, which hold promise as potential AIE and fluorene materials.
Q11: Have there been any computational studies on reactions involving this compound?
A11: Yes, computational studies, alongside experimental investigations, have been employed to elucidate the mechanism of a copper(I)-catalyzed 1,3-migration reaction involving 2-bromostyrenes. [] These studies revealed that the reaction proceeds through a series of formal sigmatropic shifts without any changes in the copper oxidation state.
Q12: Are there DFT studies related to this compound?
A12: DFT studies have been conducted to understand the reactivity trends in the hydrogenation of substituted quinolines using an iridium nanoparticle catalyst. [] This involved comparing the hydrogenation of 2-, 4-, and 8-methylquinoline. Additionally, the hydrogenation of this compound was investigated, revealing a 75% conversion with high chemoselectivity towards 2-bromoethylbenzene.
Q13: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions with amines?
A13: While this compound effectively couples with both primary and secondary amines, steric hindrance significantly impacts the reaction. Amines with bulky substituents exhibit lower conversion rates. [] Conversely, 1-Bromostyrene demonstrates greater reactivity in these reactions, suggesting that the position of the bromine atom plays a crucial role.
Q14: What is known about the stability of this compound?
A14: While specific studies on the stability of this compound under various conditions are limited within the provided research, it's important to handle this compound with care. As a halogenated aromatic hydrocarbon, this compound may be susceptible to light, heat, and oxidizing agents.
Q15: Are there any specific safety concerns regarding the use of this compound?
A15: While the research papers provided do not delve into specific safety regulations for this compound, it's crucial to handle this compound responsibly. As with all chemicals, appropriate safety measures should be in place during handling, storage, and disposal.
Q16: Is there any research on the biodegradation of this compound?
A16: Yes, research has explored the microbial oxidation of this compound using the bacterium Pseudomonas putida 39/D. [, ] This study led to the isolation and identification of metabolites, offering insights into the biodegradation pathways of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


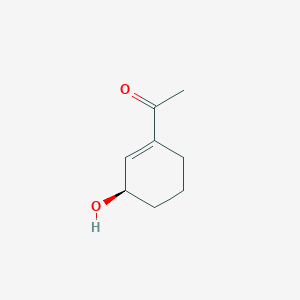
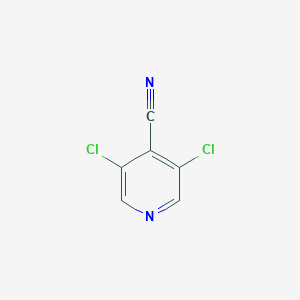
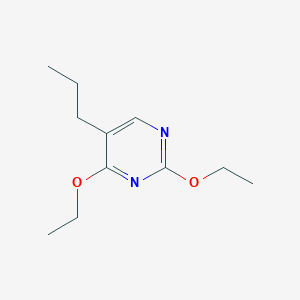
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B128892.png)
